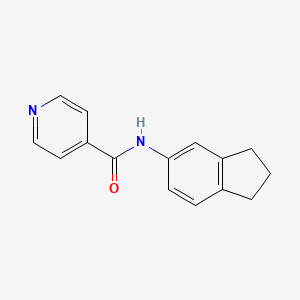
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide, also known as PHCCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, which increases the receptor's sensitivity to glutamate.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the release of the neurotransmitter GABA in the hippocampus, which is involved in learning and memory. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide also reduces the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its cognitive enhancing effects. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR4, which allows for precise modulation of the receptor's activity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the development of more potent and selective modulators of mGluR4, which may have improved therapeutic properties. Additionally, the role of mGluR4 in other physiological and pathological processes, such as pain and addiction, warrants further investigation.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-5-ol with 4-bromopyridine in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease, schizophrenia, and anxiety disorders. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(12-6-8-16-9-7-12)17-14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHXHAVLMDQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)
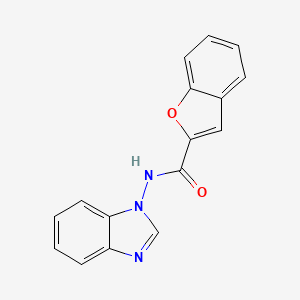
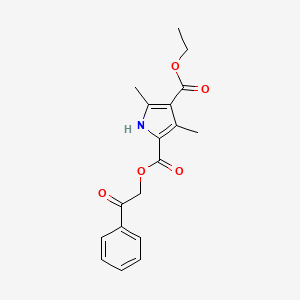
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
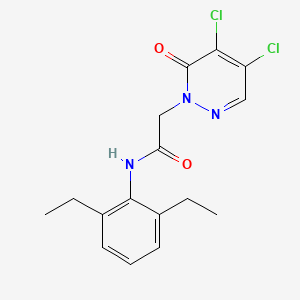
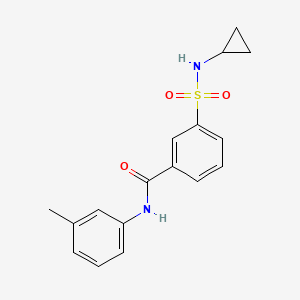



![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)